Tunable Oxidation: S-Oxide vs. S,S-Dioxide Formation Under Controlled H₂O₂/AcOH Conditions
Treatment of the non-oxo analog 4,6-dinitro-1,2-benzisothiazole with 50% H₂O₂ in acetic acid yields the corresponding S-oxide or S,S-dioxide depending on reaction conditions. In contrast, the 3-one derivative (4,6-dinitro-1,2-benzisothiazol-3(2H)-one) is more resistant to oxidation at the sulfur center, and when forced, oxidation of the structurally related 3-methoxy derivative leads to unexpected ring opening yielding a sulfamide (84% yield) rather than the anticipated S-oxide [1]. The parent unsubstituted 1,2-benzisothiazol-3(2H)-one lacks this oxidative diversity because the absence of electron-withdrawing nitro groups renders the sulfur less electrophilic and the ring system less susceptible to oxidative opening [1].
| Evidence Dimension | Oxidative reactivity and product outcome |
|---|---|
| Target Compound Data | 4,6-Dinitro-1,2-benzisothiazol-3-ones yield S-oxides and S,S-dioxides with 50% H₂O₂/AcOH; 3-methoxy derivative undergoes ring opening to sulfamide in 84% yield |
| Comparator Or Baseline | 4,6-Dinitro-1,2-benzisothiazole (non-oxo analog): S-oxides and S,S-dioxides without ring opening; unsubstituted 1,2-benzisothiazol-3(2H)-one: higher oxidation resistance |
| Quantified Difference | 84% yield of ring-opened sulfamide vs. expected S-oxide for the 3-methoxy derivative; oxidation outcome is condition-dependent and scaffold-divergent |
| Conditions | 50% H₂O₂ in acetic acid; PCl₅–POCl₃ system for chlorination |
Why This Matters
Procurement of the correct oxidation state and substitution pattern is critical: the 3-one derivative offers a tunable oxidation manifold that the non-oxo analog cannot replicate, and selecting the wrong benzisothiazolone will produce different downstream intermediates.
- [1] Zlotin, S. G.; Kislitsin, P. G.; Samet, A. V.; Serebryakov, E. A.; Konyushkin, L. D.; Semenov, V. V.; Buchanan, A. C. III; Gakh, A. A. Synthetic Utilization of Polynitroaromatic Compounds. 2. Synthesis of 4,6-Dinitro-1,2-benzisothiazol-3-ones and 4,6-Dinitro-1,2-benzisothiazoles from 2-Benzylthio-4,6-dinitrobenzamides. J. Org. Chem. 2000, 65 (25), 8439–8443. View Source
